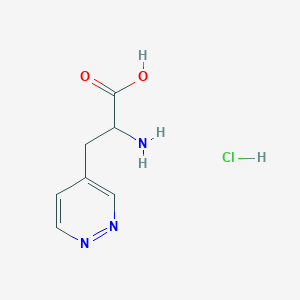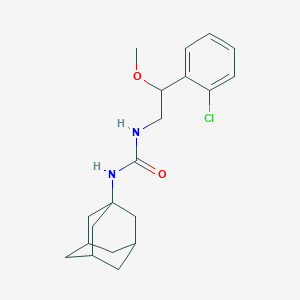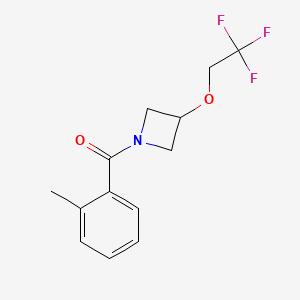![molecular formula C16H11ClN2O5 B2464614 (E)-2-Chloräthyl-2-cyano-3-[5-(4-Nitrophenyl)furan-2-yl]prop-2-enoat CAS No. 301339-94-6](/img/structure/B2464614.png)
(E)-2-Chloräthyl-2-cyano-3-[5-(4-Nitrophenyl)furan-2-yl]prop-2-enoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of the nitrophenyl group suggests that it might have some interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR and IR spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and the presence of functional groups .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, the presence of a nitro group might make the compound reactive towards reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Lungenkrebs stellt weiterhin ein bedeutendes globales Gesundheitsproblem dar, und es werden ständig neue Verbindungen auf ihre potenziellen therapeutischen Wirkungen untersucht. Das Chalkonderivat (E)-2-Chloräthyl-2-cyano-3-(5-(4-Nitrophenyl)furan-2-yl)acrylat hat vielversprechende Ergebnisse bei der Hemmung des Wachstums von Lungenkarzinomzellen gezeigt. So funktioniert es:
- Experimentelle Validierung: Forscher bestätigten die Existenz dieser Chalkonreihe mithilfe verschiedener spektroskopischer Methoden .
Antibakterielle Aktivität
Chalkone haben eine lange Tradition in der Darstellung antibakterieller Eigenschaften. Das konjugierte Doppelbindungssystem in (E)-2-Chloräthyl-2-cyano-3-(5-(4-Nitrophenyl)furan-2-yl)acrylat trägt zu seiner biologischen Wirkung bei. Forscher haben sein antibakterielles Potenzial gegen verschiedene Krankheitserreger untersucht .
Antioxidative Wirkungen
Chalkone sind bekannt für ihre antioxidativen Eigenschaften. Die Struktur der Verbindung trägt wahrscheinlich zu ihrer Fähigkeit bei, freie Radikale abzufangen und Zellen vor oxidativem Schaden zu schützen .
Antivirale Aktivität
Obwohl weitere Forschung erforderlich ist, wurden Chalkone als potenzielle antivirale Mittel untersucht. Ihre Breitbandaktivität macht sie zu interessanten Kandidaten für die Bekämpfung von Virusinfektionen .
Anti-inflammatorisches Potenzial
Chalkone weisen entzündungshemmende Wirkungen auf, die für verschiedene entzündliche Erkrankungen relevant sein könnten. Spezifische Studien zu dieser Verbindung sind jedoch begrenzt .
Weitere biologische Aktivitäten
Chalkone wurden auch auf ihre analgetischen, antithrombotischen und antimalaria-Eigenschaften untersucht. Obwohl Daten zu diesen spezifischen Aktivitäten für (E)-2-Chloräthyl-2-cyano-3-(5-(4-Nitrophenyl)furan-2-yl)acrylat rar sind, ist es erwähnenswert, ihr Potenzial in Betracht zu ziehen .
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be fully identified. Compounds with similar structures have been found to exhibit cytotoxic effects against various cancer cell lines . This suggests that the compound may interact with cellular targets that are crucial for cell survival and proliferation.
Mode of Action
It’s known that the biological action of similar compounds is thought to be due to the conjugation of the double bond with the carbonyl group . This allows the compound to interact with its targets in a specific manner, leading to changes in cellular processes.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloroethyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5/c17-7-8-23-16(20)12(10-18)9-14-5-6-15(24-14)11-1-3-13(4-2-11)19(21)22/h1-6,9H,7-8H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVAMNSZUQBWIO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2464536.png)


![5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2464539.png)
![2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2464541.png)

![1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine](/img/structure/B2464547.png)
![2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2464548.png)
![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)

![3-[(3-bromophenyl)methyl]Pyrrolidine](/img/structure/B2464553.png)
![8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2464554.png)
